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molecular formula C7H5ClN2 B1290169 7-Chloro-1H-pyrrolo[3,2-B]pyridine CAS No. 357263-48-0

7-Chloro-1H-pyrrolo[3,2-B]pyridine

Cat. No. B1290169
M. Wt: 152.58 g/mol
InChI Key: ZBEYLQBHTDNDDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08680114B2

Procedure details

To a solution of 4-chloro-3-nitro-pyridine (2 g, 13 mmol) in dry THF (100 mL) under N2 at −78° C. was added excess vinyl magnesium bromide (1.0M, 40 mL, 40 mmol). The mixture was stirred at −20° C. for 8 hours before the reaction was quenched with 20% NH4Cl (75 mL). The aqueous phase was extracted with ethyl acetate (3×100 mL). The combined organic layer was dried over MgSO4, filtered and concentrated. The residue was subject to chromatography on silica gel to afford 7-Chloro-1H-pyrrolo[3,2-b]pyridine (0.3 g, 16%). 1H NMR (CD3OD, 400 Hz) δ 8.22 (d, J=5.2 Hz, 1H), 7.64 (d, J=3.2 Hz, 1H), 7.23 (d, J=5.2 Hz, 1H), 6.67 (d, J=3.2 Hz, 1H). MS (ESI+) [M+H]+ 153.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[N+:8]([O-])=O.[CH:11]([Mg]Br)=[CH2:12]>C1COCC1>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:11]=[CH:12][NH:8][C:3]=12

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=C(C=NC=C1)[N+](=O)[O-]
Name
Quantity
40 mL
Type
reactant
Smiles
C(=C)[Mg]Br
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −20° C. for 8 hours before the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched with 20% NH4Cl (75 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
ClC1=C2C(=NC=C1)C=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 15.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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